

The Lipokine 12,13-DiHOME: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>threo</i> -12,13-Dihydroxyoctadecanoic acid
Cat. No.:	B15550834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

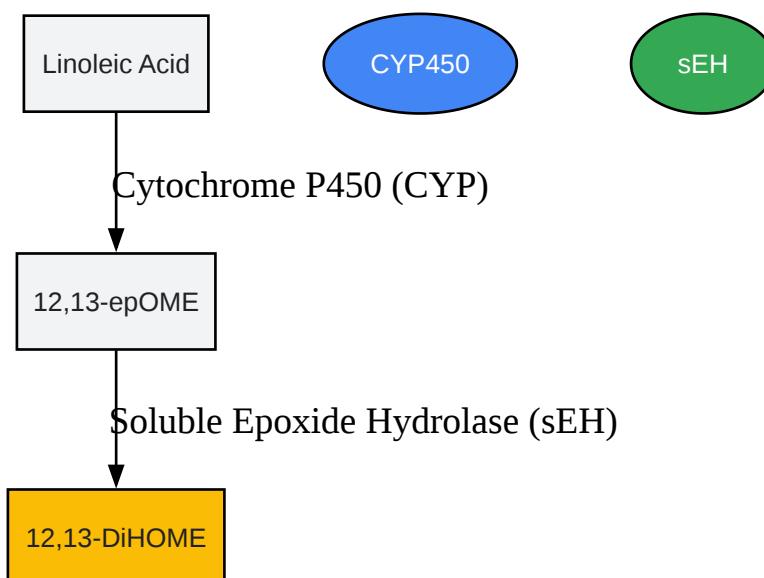
Abstract

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is an oxidized linoleic acid metabolite that has emerged as a significant signaling molecule with pleiotropic therapeutic potential. This lipokine, primarily released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise, plays a crucial role in regulating systemic metabolism and cardiovascular function.^{[1][2][3]} In humans, circulating levels of 12,13-DiHOME are negatively correlated with body mass index (BMI) and insulin resistance, highlighting its potential as a target for metabolic diseases.^[4] This technical guide provides a comprehensive overview of the core mechanisms of action of 12,13-DiHOME, detailed experimental protocols for its study, and a summary of key quantitative data to support further research and development.

Core Mechanisms of Action

12,13-DiHOME exerts its biological effects through various mechanisms, primarily by enhancing fatty acid uptake and utilization in metabolically active tissues and improving cardiovascular performance.

Metabolic Regulation in Brown Adipose Tissue and Skeletal Muscle


In response to cold or exercise, BAT releases 12,13-DiHOME, which acts in an autocrine and endocrine fashion to stimulate fatty acid uptake in both BAT and skeletal muscle.[1][5] This process is mediated by the translocation of fatty acid transporters, specifically Fatty Acid Transport Protein 1 (FATP1) and CD36, to the cell membrane.[4][6] The increased intracellular fatty acid availability provides fuel for thermogenesis in BAT and for oxidation in skeletal muscle.[4][5] Studies in mice have shown that acute treatment with 12,13-DiHOME enhances cold tolerance and increases lipid oxidation.[4]

Cardioprotective Effects

12,13-DiHOME has demonstrated significant cardioprotective effects. It directly enhances cardiac hemodynamics by improving both systolic and diastolic function.[1][7] The underlying mechanism involves the activation of nitric oxide synthase 1 (NOS1), which leads to modulation of calcium cycling via the ryanodine receptor (RyR) in cardiomyocytes.[1][7] This signaling cascade results in increased cardiomyocyte contraction and relaxation. Furthermore, 12,13-DiHOME enhances mitochondrial respiration in cardiomyocytes, independent of increased contractile demand.[1] Notably, circulating levels of 12,13-DiHOME are found to be decreased in patients with heart disease and are positively correlated with ejection fraction.[1][6]

Biosynthesis of 12,13-DiHOME

The biosynthesis of 12,13-DiHOME originates from linoleic acid, an essential omega-6 fatty acid.

[Click to download full resolution via product page](#)

Biosynthesis of 12,13-DiHOME from linoleic acid.

Linoleic acid is first converted to 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME) by cytochrome P450 (CYP) enzymes.^[4] Subsequently, soluble epoxide hydrolases (sEH), with Ephx1 and Ephx2 being the major isoforms in adipose tissue, catalyze the hydrolysis of 12,13-epOME to form 12,13-DiHOME.^[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on 12,13-DiHOME.

Table 1: In Vivo Effects of 12,13-DiHOME in Animal Models

Parameter	Animal Model	Treatment	Outcome	Reference
Cold Tolerance	C57BL/6J mice	1 µg/kg 12,13-DiHOME (retro-orbital)	Maintained higher body temperature during 90 min cold challenge (4°C)	[4]
Serum Triglycerides	C57BL/6J mice	Acute 12,13-DiHOME injection	Decreased serum triglycerides	[4]
Fatty Acid Uptake	C57BL/6J mice	Acute 12,13-DiHOME injection	Increased in BAT and skeletal muscle	[4][8]
Cardiac Function	C57BL/6J mice	Acute 12,13-DiHOME injection	Improved systolic and diastolic function	[1]
Cardiac Remodeling	Mice on high-fat diet	Sustained overexpression of Ephx1/2 via TNT	Negated adverse effects of high-fat diet on cardiac function and remodeling	[1]

Table 2: In Vitro Effects of 12,13-DiHOME

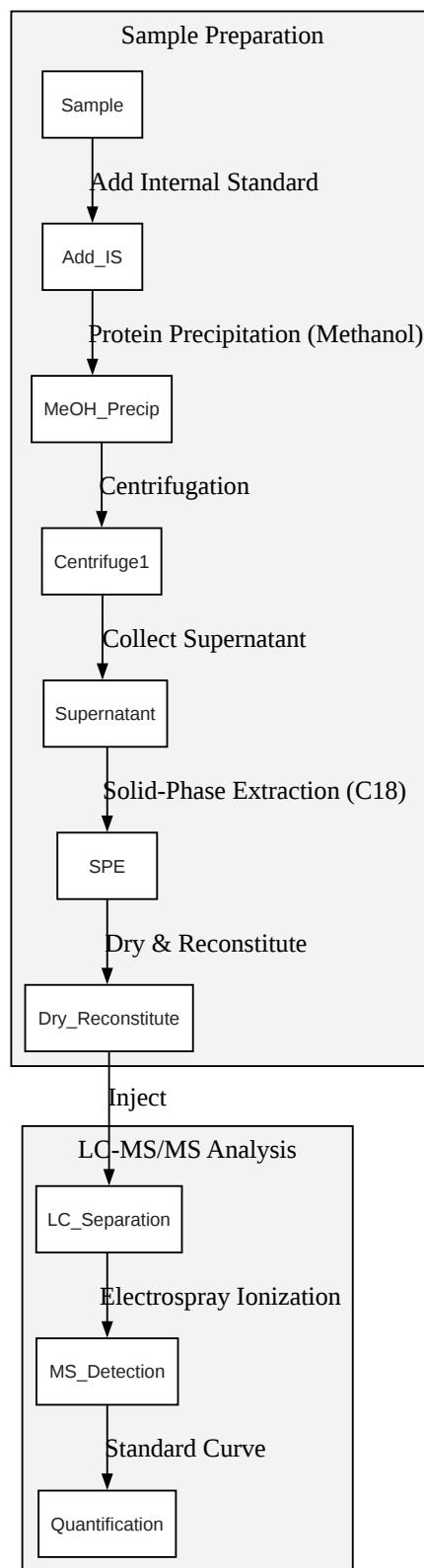
Cell Type	Treatment	Outcome	Reference
Differentiated C2C12 myotubes	12,13-DiHOME	Increased basal oxygen consumption rate and maximal respiration	[2]
Isolated Cardiomyocytes	12,13-DiHOME	Increased fatty acid uptake	[1]
Isolated Cardiomyocytes	12,13-DiHOME	Increased basal oxygen consumption rates and maximal respiratory capacity	[1]
Mature Brown Adipocytes	1 μ M 12,13-DiHOME	Increased fatty acid uptake	[4]

Table 3: Human Studies on 12,13-DiHOME

Population	Condition	Finding	Reference
Healthy volunteers	1 hour cold exposure (14°C)	Significant increase in circulating 12,13-DiHOME	[4]
Healthy subjects	Acute moderate-intensity exercise	Pronounced increase in circulating 12,13-DiHOME	[5]
Cohort of 55 individuals	---	Negative correlation between plasma 12,13-DiHOME and BMI, HOMA-IR, fasting insulin, and glucose	[4]
Patients with heart disease	---	Decreased concentrations of 12,13-DiHOME correlated with lower ejection fraction	[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.


Quantification of 12,13-DiHOME by LC-MS/MS

This protocol is adapted from studies performing lipidomic analysis of plasma and tissue samples.[4][9]

- Sample Preparation:

- To 100 µl of serum or 1 mg of homogenized tissue protein, add a mixture of deuterium-labeled internal standards (e.g., 12,13-diHOME-d4).
- Add 3 volumes of cold methanol, vortex for 5 minutes, and store at -20°C overnight.

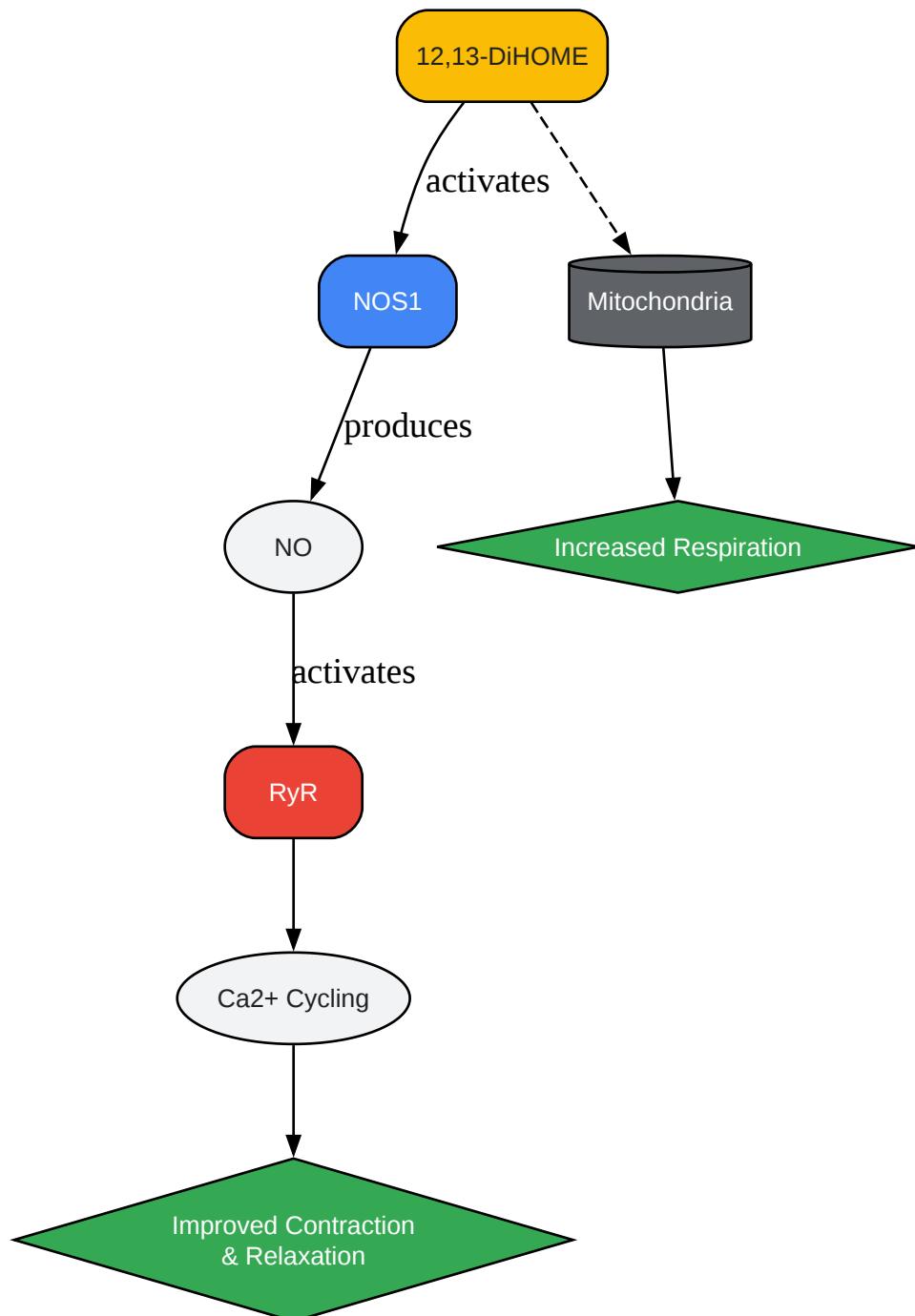
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and add 3 ml of acidified water (pH 3.5).
- Perform solid-phase extraction (SPE) using C18 cartridges.
- Collect the methyl formate fractions, dry under nitrogen, and reconstitute in 50 µl of methanol:water (1:1, v/v).
- LC-MS/MS Analysis:
 - Inject 10 µl of the reconstituted sample onto a C18 column (e.g., Synergi Fusion-RP, 150 x 0.5 mm, 4 µm) heated to 40°C.
 - Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/isopropanol (70:30, v/v) with 0.1% formic acid) at a flow rate of 20 µl/min.
 - Perform mass spectrometry in negative ion mode using a high-resolution mass spectrometer.
 - Quantify 12,13-DiHOME against a standard calibration curve, correcting for the recovery of the internal standard.

[Click to download full resolution via product page](#)

Workflow for 12,13-DiHOME quantification by LC-MS/MS.

In Vivo Animal Studies

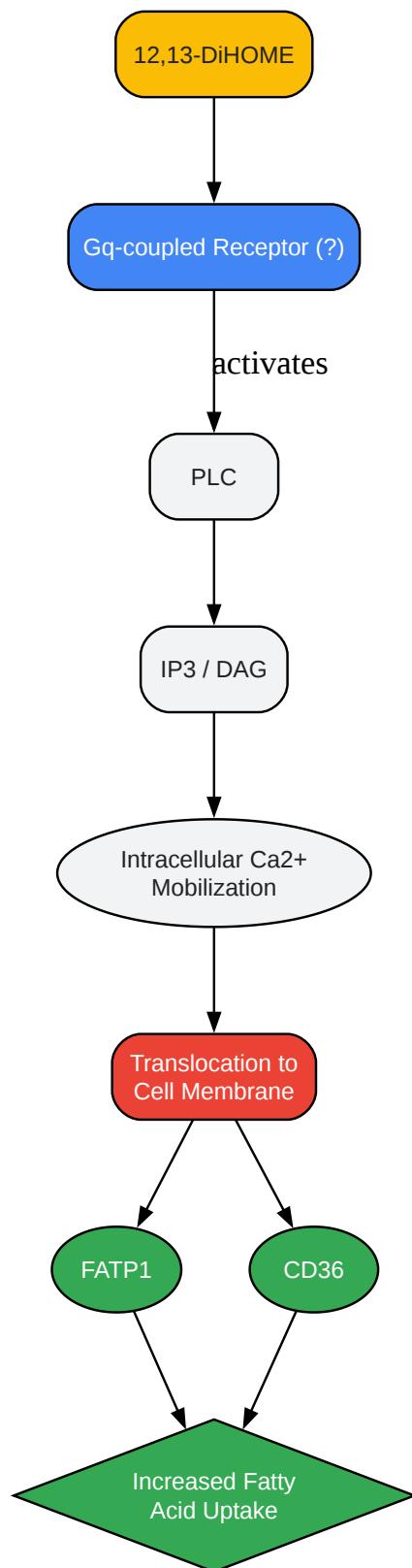
- High-Fat Diet (HFD) Model:
 - Male C57BL/6 mice are commonly used.[10][11]
 - Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 6-16 weeks) to induce obesity and related metabolic dysfunctions.[1][12]
- Acute 12,13-DiHOME Treatment:
 - 12,13-DiHOME is typically dissolved in a vehicle such as 0.1% BSA in PBS.
 - For cardiac function studies, a dose of 1.5 µg/kg can be infused through the femoral vein. [1]
 - For metabolic studies, a retro-orbital injection of 1 µg/kg can be administered.[4]
- Sustained Overexpression via Tissue Nanotransfection (TNT):
 - Plasmids expressing Ephx1 and Ephx2 are electroplated onto the skin overlying BAT and WAT depots.
 - This procedure is repeated weekly for a sustained increase in circulating 12,13-DiHOME. [1][13]


Cell-Based Assays

- C2C12 Myotube Culture and Treatment:
 - C2C12 myoblasts are maintained in DMEM with 10% FBS.
 - Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4 days.[2][14]
 - Differentiated myotubes are then treated with 12,13-DiHOME for functional assays.
- Fatty Acid Uptake Assay:

- Cells (e.g., isolated cardiomyocytes or differentiated brown adipocytes) are incubated with 12,13-DiHOME (e.g., 1 μ M for 15 minutes).[4]
- The medium is then replaced with a solution containing a labeled fatty acid (e.g., [1-14C]-palmitic acid or a luciferin-conjugated fatty acid).[1][4]
- After incubation, cells are lysed, and the amount of incorporated label is measured to determine fatty acid uptake.

- Mitochondrial Respiration Assay:
 - Isolated cardiomyocytes (25,000 cells/well) are seeded on laminin-coated Seahorse plates.[15]
 - Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer.
 - A standard mitochondrial stress test protocol is used, involving sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[1]


Signaling Pathways of 12,13-DiHOME Cardiomyocyte Signaling

[Click to download full resolution via product page](#)

12,13-DiHOME signaling in cardiomyocytes.

Brown Adipocyte and Skeletal Myocyte Signaling

[Click to download full resolution via product page](#)

Proposed 12,13-DiHOME signaling for fatty acid uptake.

Conclusion and Future Directions

12,13-DiHOME stands out as a promising therapeutic agent for metabolic and cardiovascular diseases. Its multifaceted roles in enhancing fatty acid metabolism and improving cardiac function provide a strong rationale for the development of novel therapeutic strategies. Future research should focus on elucidating the specific cell surface receptor for 12,13-DiHOME, further defining its downstream signaling pathways, and exploring the therapeutic efficacy of 12,13-DiHOME analogues with improved pharmacokinetic properties in preclinical models of obesity, type 2 diabetes, and heart failure. The development of technologies like tissue nanotransfection for sustained delivery of 12,13-DiHOME-producing enzymes also holds significant promise for clinical translation.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adipokines as Cardioprotective Factors: BAT Steps Up to the Plate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia [frontiersin.org]

- 10. High-fat diet-induced obesity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. emjreviews.com [emjreviews.com]
- 14. encodeproject.org [encodeproject.org]
- 15. researchgate.net [researchgate.net]
- 16. RePORT) RePORTER [reporter.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Lipokine 12,13-DiHOME: A Technical Guide to its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15550834#potential-therapeutic-effects-of-12-13-dihome>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com